

# Comprehensive literature review on 3-(Methylamino)propanamide

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## Compound of Interest

Compound Name: 3-(Methylamino)propanamide

Cat. No.: B1358377

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## 3-(Methylamino)propanamide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-(Methylamino)propanamide** is a small organic molecule featuring a propanamide backbone with a methylamino group at the third carbon position. Its bifunctional nature, containing both an amide and a secondary amine, suggests its potential as a versatile building block in medicinal chemistry and drug discovery. Despite its commercial availability and simple structure, a comprehensive review of the scientific literature reveals a notable scarcity of in-depth studies on its biological activity, mechanism of action, and detailed synthetic protocols. This technical guide aims to consolidate the available information on **3-(Methylamino)propanamide**, highlight the current gaps in knowledge, and provide a foundational resource for researchers interested in exploring its potential.

### Chemical and Physical Properties

A summary of the key chemical and physical properties for **3-(Methylamino)propanamide** and its hydrochloride salt is presented in Table 1. This data is compiled from various chemical supplier databases and public chemical information sources.

Property	Value	Source
Molecular Formula	C4H10N2O	<a href="#">[1]</a>
Molecular Weight	102.14 g/mol	<a href="#">[1]</a>
CAS Number	4874-17-3	<a href="#">[1]</a>
IUPAC Name	3-(methylamino)propanamide	<a href="#">[1]</a>
SMILES	CNCCC(=O)N	<a href="#">[1]</a>
InChI Key	FFJLSBFLTYWII-UHFFFAOYSA-N	<a href="#">[1]</a>
Physical State	Not specified (likely liquid or low-melting solid)	-
Solubility	Not specified	-
Melting Point	Not specified	-
Boiling Point	Not specified	-
pKa	Not specified	-

Table 1: Chemical and Physical Properties of **3-(Methylamino)propanamide**

For the hydrochloride salt (CAS: 4874-17-3):

Property	Value	Source
Molecular Formula	C4H11ClN2O	<a href="#">[2]</a>
Molecular Weight	138.60 g/mol	<a href="#">[2]</a>
Hazard	Irritant	<a href="#">[2]</a>

Table 2: Properties of **3-(Methylamino)propanamide Hydrochloride**

## Synthesis and Experimental Protocols

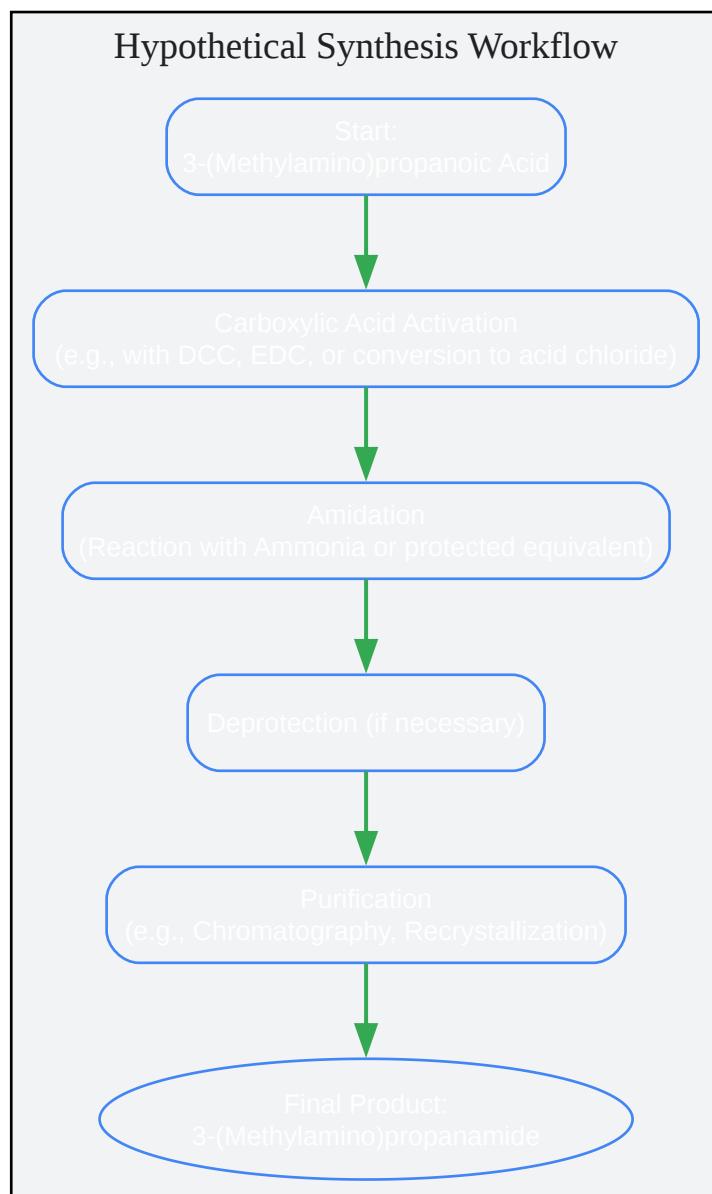
Detailed, peer-reviewed experimental protocols for the synthesis of **3-(Methylamino)propanamide** are not readily available in the scientific literature. However, general synthetic routes can be inferred from standard organic chemistry principles and information on related compounds.

## General Synthetic Approaches

Two primary synthetic strategies are commonly mentioned for the preparation of **3-(Methylamino)propanamide**<sup>[1]</sup>:

- Direct Amidation: This would involve the reaction of 3-(methylamino)propanoic acid with ammonia or a protected ammonia equivalent. The reaction typically requires an activating agent for the carboxylic acid, such as a carbodiimide, or conversion to an acid chloride or ester followed by ammonolysis.
- Reductive Amination: This approach would start with a suitable keto-amide or aldehyde-amide, which would then undergo reductive amination with methylamine.

A potential, unverified synthetic workflow based on the direct amidation of a commercially available starting material is depicted below.



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A potential, unverified synthetic workflow for **3-(Methylamino)propanamide**.

## Detailed Protocol for a Structurally Related Compound: **3-Methylamino-1,2-propanediol**

While a specific protocol for **3-(Methylamino)propanamide** is unavailable, a detailed synthesis for the structurally similar 3-methylamino-1,2-propanediol has been described in the patent

literature. This procedure may serve as a useful reference for designing a synthesis of the target compound.

Reaction: Amination of glycerin chlorohydrin with aqueous monomethylamine.

Materials:

- Glycerin chlorohydrin
- Aqueous monomethylamine solution (e.g., 40 wt%)
- Sodium hydroxide (NaOH) solution (amination catalyst)
- Sodium bicarbonate (NaHCO<sub>3</sub>) (amination catalyst)

Procedure Outline:

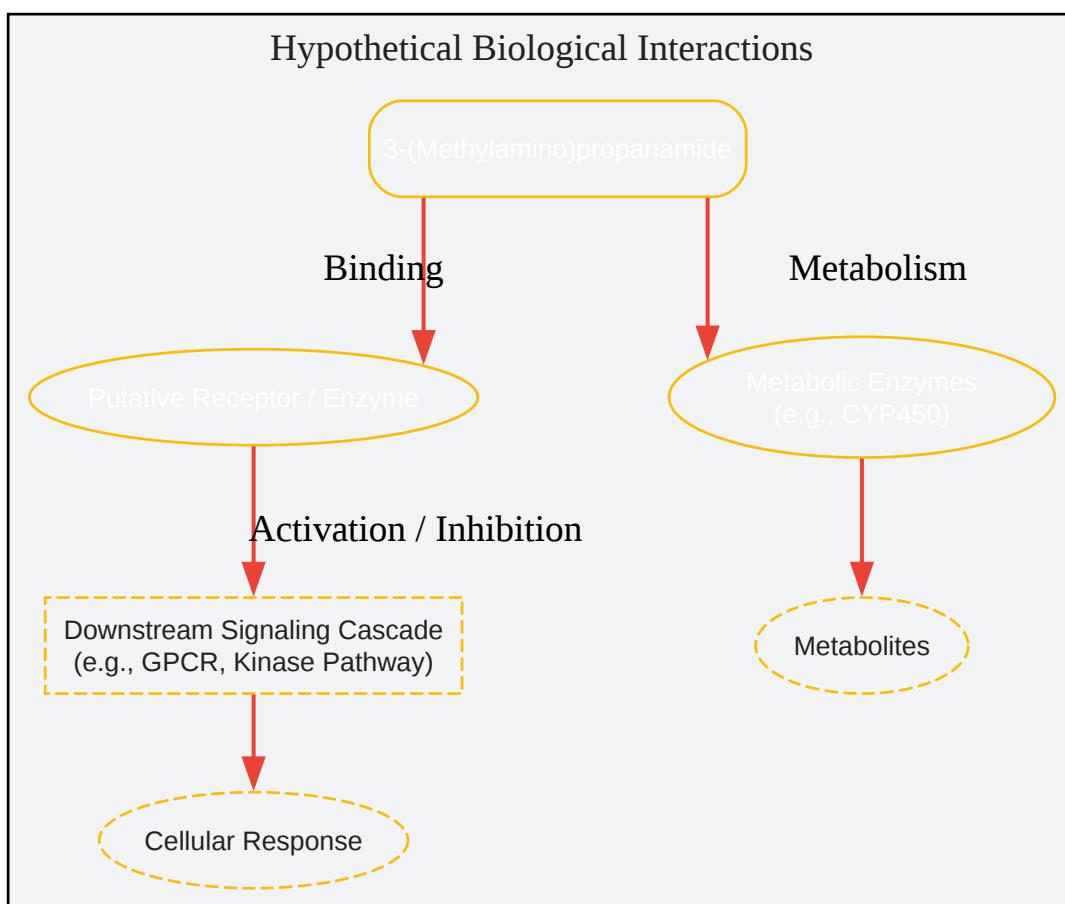
- Charge a reactor with glycerin chlorohydrin, aqueous monomethylamine solution, NaOH solution, and NaHCO<sub>3</sub>.
- Stir the mixture to ensure sufficient mixing.
- The amination reaction is allowed to proceed in two temperature stages.
- Upon completion, remove unreacted monomethylamine and water from the amination solution.
- Filter the solid resultant.
- The filtrate is subjected to reduced pressure distillation to yield 3-methylamino-1,2-propanediol.

Note: This protocol is for a related compound and would require significant modification and optimization for the synthesis of **3-(Methylamino)propanamide**.

## Biological Activity and Signaling Pathways

There is a significant lack of published data regarding the biological activity of **3-(Methylamino)propanamide**. One source suggests that it may serve as a pharmaceutical intermediate and that its derivatives could have effects on neurotransmitter systems, though no specific mechanisms or quantitative data are provided[1]. The presence of both a hydrogen bond donor (amide N-H) and acceptor (amide C=O and amine nitrogen) suggests the potential for interactions with various biological targets.

Given the absence of experimental data, no signaling pathways can be definitively associated with **3-(Methylamino)propanamide**. A hypothetical model of its potential interactions within a biological system is presented below. This diagram is purely conceptual and intended to stimulate research hypotheses.



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A conceptual diagram of potential, unconfirmed biological interactions.

## Data Presentation

Due to the lack of quantitative biological data in the published literature, a comparative data table cannot be constructed at this time.

## Conclusion and Future Directions

**3-(Methylamino)propanamide** remains a poorly characterized molecule from a biological and pharmacological perspective. The available information is largely limited to its chemical identity and general synthetic possibilities. This technical review highlights a clear opportunity for further research to:

- Develop and publish detailed, optimized synthetic protocols.
- Perform comprehensive spectroscopic and analytical characterization.
- Conduct *in vitro* and *in vivo* screening to identify potential biological activities.
- Elucidate any mechanisms of action and associated signaling pathways.
- Investigate the pharmacokinetic and toxicological profiles of the compound.

For researchers in drug discovery and medicinal chemistry, **3-(Methylamino)propanamide** represents an unexplored scaffold that, with further investigation, could prove to be a valuable tool in the development of novel therapeutics.

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## References

- 1. Buy 3-(Methylamino)propanamide | 4874-17-3 [smolecule.com]
- 2. 4874-17-3 Cas No. | 3-(Methylamino)propanamide hydrochloride | Matrix Scientific [matrixscientific.com]

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